

pentapeptide chain in cyclothialidine structure

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Compound Focus: Cyclothialidine

CAS No.: 147214-63-9

Cat. No.: S524751

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Structural and Experimental Analysis

Structural and Physicochemical Properties

The unique structure of **cyclothialidine** is characterized by a resorcinol moiety, the macrocyclic lactone, and the pentapeptide chain. Key identifiers and properties are summarized below [1]:

Attribute	Value / Identifier
CAS Registry No.	147214-63-9
ChEBI ID	CHEBI:29566
ChEMBL Ligand	CHEMBL4286501
PubChem CID	443601
Canonical SMILES	<chem>OCC(C(=O)N1CCC(C@@H]1C(=O)N[C@@H]1COC(=O)c2c(C)c(O)cc(c2CSCC@@HC(=O)NC@@(HO)C)O)O)N</chem>
InChIKey	HMHQWJDFNVJCHA-ZPGBQQFCSA-N
Hydrogen Bond Donors	9
Hydrogen Bond Acceptors	15

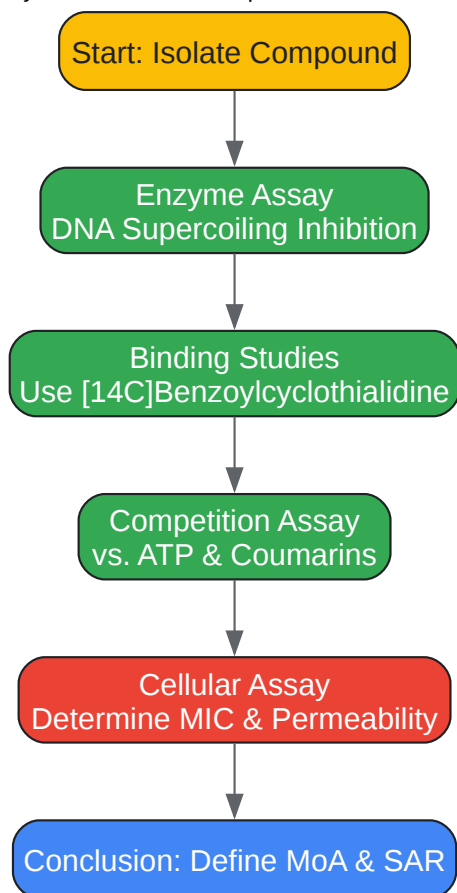
Attribute	Value / Identifier
Rotatable Bonds	10
Topological Polar Surface Area	303.45 Å ²
XLogP	-4.34
Lipinski's Rules Broken	2

Mechanism of Action and Experimental Assessment

Cyclothialidine specifically targets the ATP-binding site on the B subunit (GyrB) of DNA gyrase. Binding studies using radiolabeled [¹⁴C]benzoylcyclothialidine demonstrate that it binds to the B subunit alone, with its binding affinity increasing during the assembly of the (A₂B₂)-DNA complex. This suggests a conformational change that tightens its interaction [2]. It competes with coumarin antibiotics and ATP analogues, indicating an overlapping binding site [2] [3].

The following diagram illustrates the experimental workflow for characterizing its mechanism of action:

Cyclothialidine MoA Experimental Workflow



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*Experimental workflow for **cyclothialidine** MoA analysis*

Key experimental protocols include:

- **DNA Supercoiling Inhibition Assay:** This primary biochemical assay measures the compound's ability to prevent gyrase from introducing superhelical turns into relaxed plasmid DNA. The reaction mixture typically contains relaxed pBR322 plasmid, purified *E. coli* DNA gyrase (A₂B₂ complex), and the test compound. After incubation, the DNA products are analyzed by agarose gel electrophoresis. The concentration causing 50% inhibition (IC₅₀) is calculated, with **cyclothialidine** exhibiting an IC₅₀ of 0.03 µg/mL [4] [3].
- **Radioligand Binding Assays:** These studies use [¹⁴C]benzoylcyclothialidine to characterize the interaction directly. Protocols involve incubating the radiolabeled compound with various gyrase constructs (full B subunit, 43-kDa N-terminal fragment, A₂B₂ complex, or the full (A₂B₂)-DNA complex). Bound and free radioligand are separated, and data analyzed via Scatchard plots to determine dissociation constants (K_d) and binding stoichiometry [2].
- **ATPase Activity Assay:** This measures the inhibition of the ATP hydrolysis activity of DNA gyrase, confirming its effect on the GyrB subunit [3].
- **Minimum Inhibitory Concentration (MIC) Testing:** The compound's lack of antibacterial activity despite potent enzyme inhibition is confirmed using standard broth microdilution methods against various bacterial species, highlighting its permeability issue [4].

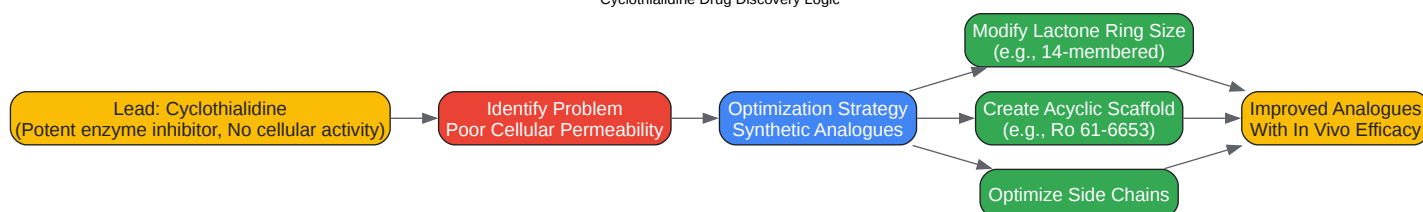
Analogue Synthesis and Structure-Activity Relationships (SAR)

The poor cellular penetration of **cyclothialidine** prompted extensive synthetic efforts to create analogues with improved properties. Key findings from SAR studies are [3]:

Compound / Analogue	Key Structural Feature	DNA Gyrase Inhibition	Antibacterial Activity (MIC in $\mu\text{g/mL}$)
Cyclothialidine (8)	Original 12-membered lactone [4].	Highly potent (IC_{50} 0.03 $\mu\text{g/mL}$) [4].	>128 (<i>S. aureus</i>) [3]
Ro 09-1437			
Ro 46-9288 (9)	Optimized side chain [3].	Potent	2 (<i>S. aureus</i>) [3]
Compound 11	14-membered lactone [3].	Highly potent	0.06 (<i>S. aureus</i>) [3]
Compound 12	14-membered lactone [3].	Potent	0.5 (<i>S. aureus</i>) [3]
Ro 61-6653 (10)	Acyclic cyclothialidine macrolactone scaffold [3].	Potent (similar to cyclic analogs)	Similar to cyclic analogs [3]
Novobiocin	Aminocoumarin (reference compound).	IC_{50} 0.06 $\mu\text{g/mL}$ [4].	0.12 (<i>S. aureus</i>) [3]

The following diagram summarizes the drug discovery logic and optimization pathway based on **cyclothialidine**'s structure:

Cyclothialidine Drug Discovery Logic



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Drug discovery logic for **cyclothialidine**

SAR studies reveal that:

- The **bicyclic 12-membered lactone bearing one phenolic hydroxy group** is a key structural requirement for potent DNA gyrase inhibition [5].

- **14-membered lactones** (e.g., compounds 11, 12) and **acyclic scaffolds** (e.g., Ro 61-6653) can retain potent enzyme inhibition while significantly improving antibacterial activity, demonstrating that the macrocyclic constraint can be modified [3].
- Optimizing the **side chains** is crucial for enhancing cellular penetration and overcoming the intrinsic limitation of the natural product [3].

Conclusion

Cyclothialidine remains a fascinating template in antibiotic research. Its well-defined pentapeptide-lactone structure and clear mechanism of GyrB inhibition provide a solid foundation for rational drug design. The key challenge and opportunity lie in modifying its physicochemical properties through synthetic chemistry to transform this potent enzyme inhibitor into a clinically useful antibacterial agent that can effectively reach its intracellular target.

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